molecular formula C21H32O4 B14726252 Dipentyl 2-benzylbutanedioate CAS No. 5859-32-5

Dipentyl 2-benzylbutanedioate

Cat. No.: B14726252
CAS No.: 5859-32-5
M. Wt: 348.5 g/mol
InChI Key: UTJVOBIEEOLTSX-UHFFFAOYSA-N
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Description

Dipentyl 2-benzylbutanedioate is a diester derived from butanedioic acid (succinic acid), where one hydroxyl group is esterified with a pentyl chain and the other with a benzyl-substituted pentyl group. Such esters are commonly used as plasticizers, solvents, or intermediates in organic synthesis.

Properties

CAS No.

5859-32-5

Molecular Formula

C21H32O4

Molecular Weight

348.5 g/mol

IUPAC Name

dipentyl 2-benzylbutanedioate

InChI

InChI=1S/C21H32O4/c1-3-5-10-14-24-20(22)17-19(16-18-12-8-7-9-13-18)21(23)25-15-11-6-4-2/h7-9,12-13,19H,3-6,10-11,14-17H2,1-2H3

InChI Key

UTJVOBIEEOLTSX-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)CC(CC1=CC=CC=C1)C(=O)OCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipentyl 2-benzylbutanedioate typically involves the esterification of 2-benzylbutanedioic acid with pentanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction can be represented as follows:

2-benzylbutanedioic acid+pentanolH2SO4dipentyl 2-benzylbutanedioate+water\text{2-benzylbutanedioic acid} + \text{pentanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-benzylbutanedioic acid+pentanolH2​SO4​​dipentyl 2-benzylbutanedioate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes, where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Dipentyl 2-benzylbutanedioate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH) can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dipentyl 2-benzylbutanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: It may be explored for its potential pharmacological properties and as a precursor for drug synthesis.

    Industry: The compound is used in the production of fragrances, flavors, and plasticizers.

Mechanism of Action

The mechanism of action of dipentyl 2-benzylbutanedioate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. This reaction is catalyzed by esterases, which are enzymes that facilitate the breakdown of esters. The hydrolysis products can then participate in various biochemical pathways, exerting their effects on cellular processes.

Comparison with Similar Compounds

Structural and Functional Analogues

Dipentyl Phthalate (DPP)
  • Structure : A phthalate ester with two pentyl groups attached to a benzene dicarboxylate backbone.
  • Applications : Widely used as a plasticizer in polymers.
  • Regulatory Status: Listed in the Nordic Ecolabelling criteria due to reproductive toxicity concerns .
  • Its phthalate backbone is associated with stricter regulatory scrutiny compared to butanedioates .
Benzylbutyl Phthalate (BBP)
  • Structure : A phthalate ester with one benzyl and one butyl group.
  • Applications : Historically used in vinyl flooring and adhesives.
  • Regulatory Status : Restricted under EU regulations (REACH) due to endocrine-disrupting properties .
  • Key Differences : BBP’s phthalate structure differentiates it from Dipentyl 2-benzylbutanedioate’s butanedioate backbone. However, both compounds’ benzyl groups may confer similar volatility and bioaccumulation risks.
Diisopentyl Phthalate (DiPP)
  • Structure : A branched phthalate ester with isopentyl chains.
  • Applications : Used in flexible PVC products.
  • Regulatory Status : Listed on the EU Candidate List for its reproductive toxicity .
  • Key Differences : The branched alkyl chains in DiPP may reduce its crystallinity compared to this compound’s linear pentyl groups, affecting polymer compatibility.

Physicochemical Properties

The table below extrapolates properties based on structural analogs from , and 7:

Compound Backbone Substituents Molecular Weight (g/mol) LogP (Estimated) Applications Regulatory Status
This compound Butanedioate Pentyl, Benzyl ~308.4 ~5.2 Plasticizer, coatings Under evaluation
Dipentyl Phthalate (DPP) Phthalate Pentyl 334.4 7.1 Polymer plasticizer Restricted in EU
Benzylbutyl Phthalate (BBP) Phthalate Benzyl, Butyl 312.4 4.9 Adhesives Restricted globally
Dibutyl Azelate Azelaic acid Butyl 286.4 6.3 Lubricants Unrestricted

Toxicity and Regulatory Considerations

  • Phthalates vs. Butanedioates: Phthalates (e.g., DPP, BBP) are heavily regulated due to endocrine disruption and reproductive toxicity, as noted in EU and Nordic Ecolabelling guidelines . Butanedioates like this compound may face less scrutiny, but their benzyl group could raise concerns about bioaccumulation.
  • Benzyl Substituents : The benzyl group in this compound may enhance its persistence in biological systems, akin to BBP .

Industrial and Research Relevance

  • Plasticizer Performance : this compound’s linear pentyl chains may improve flexibility in polymers compared to branched analogs like DiPP.
  • Synthetic Applications : Its benzyl group could make it a valuable intermediate in pharmaceuticals or agrochemicals, similar to benzyl-containing esters in .

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